molecular formula C23H18N2O3S B11567282 1-(4-Ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567282
M. Wt: 402.5 g/mol
InChI Key: BJGLAWJOOIFBHD-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions. One common approach is the cyclization and condensation of haloketones with thioamide, which is a widely popular process for synthesizing thiazole moieties . Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

1-(4-Ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18N2O3S/c1-3-14-5-7-15(8-6-14)19-18-20(26)16-12-13(2)4-9-17(16)28-21(18)22(27)25(19)23-24-10-11-29-23/h4-12,19H,3H2,1-2H3

InChI Key

BJGLAWJOOIFBHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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